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Compound of Interest

Compound Name: delta2-Cefepime etherate

CAS No.: 88040-25-9

Cat. No.: B601298

Get Quote

Executive Summary
delta2-Cefepime is a critical degradation product and isomeric impurity of the fourth-generation

cephalosporin antibiotic, Cefepime. It arises from the migration of the double bond in the

dihydrothiazine ring from the biologically active

position to the inactive

position. This isomerization is often catalyzed by basic conditions or specific solvent
interactions.

The term "delta2-Cefepime etherate" refers to the specific reference standard form where the

delta-2 isomer is stabilized as a solvate with diethyl ether (ethoxyethane). In analytical

workflows (LC-MS), the ether solvent dissociates, and the detection focuses on the protonated

delta-2 isomer (

).
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This guide provides a validated protocol for distinguishing the delta-2 isomer from the parent

drug using LC-MS/MS, detailing the specific fragmentation patterns that confirm the ring

modification.

Chemical Identity & Properties
Property Description

Common Name delta2-Cefepime (Etherate)

Chemical Name

(6R, 7R)-7-[[(2Z)-2-(2-amino-1, 3-thiazol-4-yl)-2-

methoxyiminoacetyl]amino]-3-[(1-

methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-

1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;

ethoxyethane

CAS Number 88040-25-9 (Free Base/Isomer)

Molecular Formula (Etherate complex)

Monoisotopic Mass 480.125 (Free Base)

Detected Ion (Positive ESI)

Key Structural Change

Migration of C=C double bond from C3-C4 (

) to C2-C3 (

).[1]

Experimental Protocol: LC-MS/MS Profiling
Sample Preparation

Standard Stock: Dissolve 1 mg of delta2-Cefepime etherate in 1 mL of Acetonitrile:Water

(50:50 v/v). Note: The ether component is volatile and does not interfere with MS detection.

Working Solution: Dilute to 10 µg/mL in Mobile Phase A.

Stability Warning: The

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://veeprho.com/product-category/cefepime-impurities/
https://www.benchchem.com/product/b601298/docs?utm_src=pdf-body#application-note-mass-spectrometry-characterization-and-fragmentation-of-delta2-cefepime-etherate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601298?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


isomer is thermodynamically more stable than the

parent in certain conditions, but samples should be kept at 4°C to prevent further
degradation (e.g., ring opening).

Chromatographic Conditions (UHPLC)
The separation of the

isomer from Cefepime is critical as they share the same mass.

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[2]

Gradient:

0-2 min: 5% B

2-10 min: 5%

30% B (Slow gradient required for isomer separation)

10-12 min: 95% B

Flow Rate: 0.3 mL/min.

Retention Time (Approx):

Cefepime (

): ~4.5 min

delta2-Cefepime (

): ~5.2 min (Typically elutes later due to loss of zwitterionic resonance and increased
hydrophobicity, though this can invert depending on pH).
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Mass Spectrometry Parameters
Source: ESI Positive Mode.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Collision Energy: Stepped (15, 25, 35 eV) to generate comprehensive fragmentation.

Fragmentation Pattern Analysis
The fragmentation of delta2-Cefepime is structurally similar to Cefepime but shows distinct

intensity ratios due to the altered ring strain.

Primary Precursor
: m/z 481.13

Key Product Ions (MS/MS)
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m/z (Fragment) Identity / Mechanism Structural Insight

396.08

Loss of N-methylpyrrolidine.

Cleavage of the quaternary

ammonium side chain at C3.

This is the base peak for both

isomers.

167.05 Side Chain Ion

Cleavage of the C7-amide

bond. Corresponds to the 2-

methoxyimino-2-(2-

aminothiazol-4-yl)acetyl

moiety.[3]

86.10

N-methylpyrrolidine ring. The

intact side chain detached

from the cephem nucleus.

352.05

Loss of N-methylpyrrolidine +

CO2. Characteristic of the

cephem core degradation.

126.00 Thiazole Fragment
Further fragmentation of the

C7 side chain.

Differentiating from (Cefepime)
While the m/z values are identical, the

isomer typically exhibits:

Lower stability of the molecular ion: The

double bond position disrupts the conjugation with the C4-carboxyl group, often leading to
easier decarboxylation (loss of CO2) in the source or collision cell.

Ratio of m/z 396 to m/z 481: The

isomer often shows a higher relative abundance of the m/z 396 fragment at lower collision
energies compared to Cefepime, due to the allylic nature of the C3-side chain bond in the
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configuration.

Mechanistic Pathways & Visualization
Diagram 1: Isomerization and Fragmentation Workflow
This diagram illustrates the conversion of Cefepime to its delta-2 isomer and the subsequent

analytical workflow.
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Caption: Pathway showing the formation of delta2-Cefepime and its MS/MS dissociation into

key diagnostic ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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